molecular formula C16H14 B1594935 4-Phenyl-1,2-dihydronaphthalene CAS No. 7469-40-1

4-Phenyl-1,2-dihydronaphthalene

Cat. No. B1594935
CAS RN: 7469-40-1
M. Wt: 206.28 g/mol
InChI Key: JKTVTLYXBAHXCW-UHFFFAOYSA-N
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Description

4-Phenyl-1,2-dihydronaphthalene is a chemical compound with the formula C16H14 . It is also known by other names such as 1,2-Dihydro-4-phenylnaphthalene, 3,4-Dihydro-1-phenylnaphthalene, 1-Phenyl-3,4-dihydronaphthalene, and 1-Phenyl dialin .


Synthesis Analysis

The synthesis of 4-Phenyl-1,2-dihydronaphthalene derivatives has been achieved through a direct single-electron oxidation of methylenecyclopropanes (MCPs). This process merges visible light photoredox catalysis and cobalt catalysis . The method has been successfully applied to a broad range of substrates .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1,2-dihydronaphthalene consists of 16 carbon atoms and 14 hydrogen atoms . The molecular weight of the compound is 206.2824 .


Chemical Reactions Analysis

The chemical reactions involving 4-Phenyl-1,2-dihydronaphthalene have been studied extensively. For instance, a visible light-mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-1,2-dihydronaphthalene include a molecular weight of 206.2824 . More specific physical and chemical properties are not provided in the search results.

properties

IUPAC Name

4-phenyl-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTVTLYXBAHXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225664
Record name Naphthalene, 1,2-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7469-40-1
Record name Naphthalene, 1,2-dihydro-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1,2-dihydronaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-1,2-dihydronaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1,2-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.0 mL (20.4 mmol) 1.02 M mesitylmagnesium bromide in THF was added over 10-15 minutes to a solution of 2.66 mL (20.0 mmol) 1-tetralone and 4.56 mL (22.0 mmol) diphenyl chlorophosphate in 4 mL THF at 0° C. The solution was stirred at 0° for 30 min, allowed to warm to room temperature, and then stirred for an additional 30 min. The reaction mixture was then treated with 0.140 g (1 mol%) dichlorobis(triphenylphosphine)palladium and warmed to 65°. 11.5 mL (24.0 mmol) 2.08 M phenylmagnesium chloride in THF was added over 5-10 minutes, resulting in a gentle reflux of the solvent. After stirring at 65° for 30 min, the mixture was cooled to room temperature and poured into a mixture of 3 N HCl (30 mL) and pentane (30 mL). The phases were separated, and the aqueous portion was extracted with pentane (25 mL). The combined organic phase was washed sequentially with 3 N HCl (15 mL), 3 N NaOH (twice, with 15 mL each time), and brine (20 mL). The resulting organic phase was dried (MgSO4), concentrated, and then distilled using a Kugelrohr apparatus (oven temp=120-150° C.); 0.1 torr) to provide 3.51 g 1-phenyl-3,4-dihydronaphthalene (85% yield on 1-tetralone).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
4.56 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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